![molecular formula C3H8O3 B566539 GLYCEROL, [1,3-14C] CAS No. 19622-69-6](/img/no-structure.png)

GLYCEROL, [1,3-14C]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

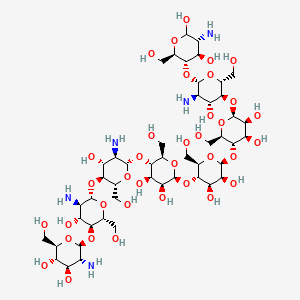

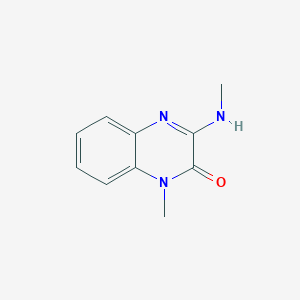

Glycerol, also known as glycerin or glycerine, is a simple triol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . The glycerol backbone is found in lipids known as glycerides . It is also widely used as a sweetener in the food industry and as a humectant in pharmaceutical formulations .

Synthesis Analysis

Glycerol is generally obtained from plant and animal sources where it occurs in triglycerides, esters of glycerol with long-chain carboxylic acids . The hydrolysis, saponification, or transesterification of these triglycerides produces glycerol as well as the fatty acid derivative . Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives .Molecular Structure Analysis

Glycerol contains three hydrophilic alcoholic hydroxyl groups, which are responsible for its solubility in water and its hygroscopic nature . Although achiral, glycerol is prochiral with respect to reactions of one of the two primary alcohols .Chemical Reactions Analysis

Glycerol is an important feedstock in the synthesis of chemicals. The synthesis of acrolein by dehydration is one of the most studied reactions . Other reactions include reforming or pyrolysis for energy, clean fuels, and materials such as activated carbon .Physical and Chemical Properties Analysis

Glycerol is a colorless and odorless liquid. It is more viscous than water and alcohol. Glycerol is also highly soluble in water which can be owed to its ability to form hydrogen bonds . It has a melting point of 17.8 °C and a boiling point of 290 °C .Mechanism of Action

When administered rectally, glycerol exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . Glycerol decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .

Safety and Hazards

Glycerol is classified as a danger according to its safety data sheet . It is highly flammable and causes skin and eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Glycerol is an important bio-platform molecule, potentially usable for the synthesis of various chemicals and fuel additives . Future research on glycerol hydrogenolysis should be focused on the development of advanced transition metal-based catalysts able to perform the reaction under mild conditions, even with crude glycerol .

Properties

CAS No. |

19622-69-6 |

|---|---|

Molecular Formula |

C3H8O3 |

Molecular Weight |

94.086 |

IUPAC Name |

(2S)-propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |

InChI Key |

PEDCQBHIVMGVHV-KJGPDKGFSA-N |

SMILES |

C(C(CO)O)O |

Synonyms |

GLYCEROL, [1,3-14C] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)